(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromo group and a methoxyphenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. This can be achieved through various methods, including:
Palladium-catalyzed borylation: Using a palladium catalyst, the bromopyridine derivative reacts with a boron reagent such as bis(pinacolato)diboron under mild conditions to form the boronic acid.
Direct borylation: This method involves the direct introduction of the boronic acid group into the pyridine ring using boron reagents and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis.
Types of Reactions:
Suzuki–Miyaura coupling: This is the most common reaction involving this compound.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Chemistry:
Organic synthesis: The compound is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology and Medicine:
Drug development: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Mechanism of Action
The primary mechanism of action for (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative addition: The palladium catalyst inserts into the carbon-bromine bond of the bromopyridine derivative.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive elimination: The final step forms the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar structure but with different substitution pattern.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
Uniqueness: (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. The presence of both a bromo and a methoxy group on the pyridine ring provides distinct electronic properties that can be leveraged in various synthetic applications .
Properties
Molecular Formula |
C12H11BBrNO3 |
---|---|
Molecular Weight |
307.94 g/mol |
IUPAC Name |
[2-bromo-6-(2-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BBrNO3/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-12(14)15-10/h2-7,16-17H,1H3 |
InChI Key |
VXTRCXRUPDMSAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=CC=CC=C2OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.